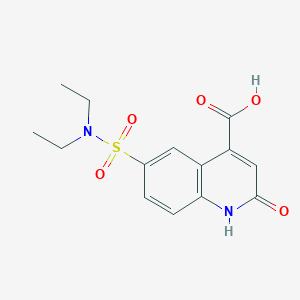![molecular formula C18H19NO3 B2558675 3-(3,4-ジヒドロイソキノリン-2(1H)-イルカルボニル)ビシクロ[2.2.1]ヘプト-5-エン-2-カルボン酸 CAS No. 500128-90-5](/img/structure/B2558675.png)
3-(3,4-ジヒドロイソキノリン-2(1H)-イルカルボニル)ビシクロ[2.2.1]ヘプト-5-エン-2-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is an organic compound known for its unique bicyclic and isoquinoline structures, contributing to its distinct chemical and biological properties. This compound has garnered significant attention in the realms of medicinal and synthetic chemistry due to its versatile applications.
科学的研究の応用
Chemistry
The compound is utilized as an intermediate in the synthesis of complex organic molecules, facilitating the study of reaction mechanisms and synthesis pathways.
Biology
In biology, 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid serves as a probe for investigating biological pathways and molecular interactions.
Medicine
This compound holds potential in medicinal chemistry for the development of novel pharmaceuticals, owing to its isoquinoline moiety, known for its presence in many bioactive molecules.
Industry
In the industrial sector, it is explored for its application in the synthesis of polymers and complex materials due to its rigid bicyclic structure.
作用機序
Target of Action
It is known that similar compounds have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is suggested that similar compounds might disrupt the biological membrane systems of certain pathogens .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid generally involves the following steps:
Starting Materials: : The compound can be synthesized using 3,4-dihydroisoquinoline and bicyclo[2.2.1]hept-5-ene-2-carboxylic acid as primary precursors.
Reaction Conditions: : A common approach is the amide coupling reaction. This process often involves the use of activating agents like carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide) and additives like N-hydroxybenzotriazole, under mild to moderate temperatures.
Industrial Production Methods
In an industrial setting, scaling up the synthesis of this compound might involve optimized reaction conditions, such as:
Catalysis: : Employing catalysts to increase the yield and selectivity of the desired product.
Reaction Media: : Utilizing solvents that enhance the solubility of intermediates and ease of product isolation.
Purification: : Techniques like recrystallization, chromatography, and distillation to ensure high purity of the final product.
化学反応の分析
Types of Reactions
3-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions:
Oxidation: : The compound can be oxidized under conditions involving oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions with agents like sodium borohydride or lithium aluminum hydride can yield reduced derivatives.
Substitution: : It can undergo nucleophilic substitution reactions, particularly at the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an aqueous medium.
Reduction: : Lithium aluminum hydride in ether.
Substitution: : Base-catalyzed nucleophilic agents such as sodium hydroxide or potassium tert-butoxide.
Major Products
The major products depend on the type of reaction. Oxidation often yields ketones or carboxylic acids, reduction produces alcohols, and substitution can result in various substituted derivatives.
類似化合物との比較
Similar Compounds
3-(1,2,3,4-Tetrahydroisoquinolin-2-ylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
3-(3,4-Dihydroisoquinolin-2-ylcarbonyl)cyclohexane-2-carboxylic acid
N-(3,4-Dihydroisoquinolin-2-ylcarbonyl)norbornane-2-carboxamide
Uniqueness
The distinct bicyclo[221]hept-5-ene structure of 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)bicyclo[221]hept-5-ene-2-carboxylic acid imparts unique chemical and biological properties, differentiating it from its counterparts with varying bicyclic or ring structures
特性
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-17(15-12-5-6-13(9-12)16(15)18(21)22)19-8-7-11-3-1-2-4-14(11)10-19/h1-6,12-13,15-16H,7-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAYPIWADLHQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3C4CC(C3C(=O)O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2558594.png)

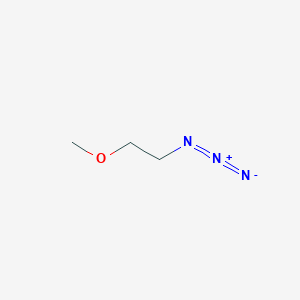
![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2558597.png)

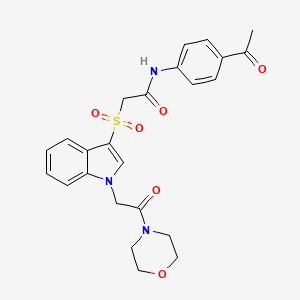
![1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carbonitrile](/img/structure/B2558601.png)

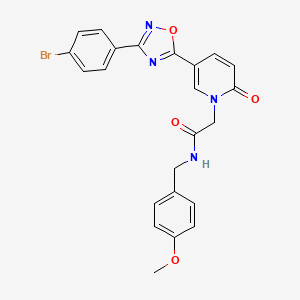
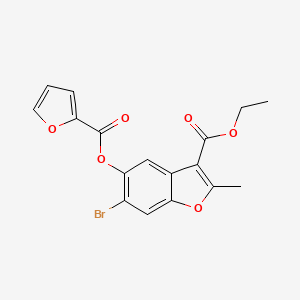
![7-(TERT-BUTYL)-2-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B2558605.png)
![3-(1H-pyrrol-1-yl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B2558609.png)
![7-((3,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2558611.png)
